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Compound of Interest

Compound Name: DiSulfo-Cy5 alkyne

Cat. No.: B15339407 Get Quote

Introduction

DiSulfo-Cy5 alkyne is a water-soluble, far-red fluorescent probe designed for the detection of

azide-modified biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC)

reaction, a cornerstone of "click chemistry".[1][2] This bioorthogonal reaction enables the

specific and covalent labeling of target molecules, such as proteins, nucleic acids, and lipids,

that have been metabolically, enzymatically, or chemically tagged with an azide group. The

high water solubility of DiSulfo-Cy5 alkyne is advantageous for biological applications,

minimizing aggregation and non-specific binding.[3][4] Its intense fluorescence in the far-red

spectrum (excitation/emission ~646/662 nm) is ideal for cellular imaging, as it reduces

interference from cellular autofluorescence, leading to a higher signal-to-noise ratio.[1][3][5]

These properties make DiSulfo-Cy5 alkyne a powerful tool for researchers, scientists, and

drug development professionals to visualize, track, and quantify biological processes with high

sensitivity and specificity.

Product Specifications: DiSulfo-Cy5 Alkyne
The following table summarizes the key properties of DiSulfo-Cy5 alkyne, which are critical for

designing fluorescence imaging experiments.
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Property Value Reference

Molecular Formula C35H40N3NaO7S2 [3]

Molecular Weight 701.8 g/mol [3]

Excitation Maximum (λex) ~646 nm [3][5]

Emission Maximum (λem) ~662 nm [3][5]

Extinction Coefficient ~271,000 cm⁻¹M⁻¹ [3][6]

Fluorescence Quantum Yield ~0.28 [3]

Solubility Water, DMSO, DMF [3]

Storage Conditions -20°C, protect from light [3][4]

Experimental Workflow Overview
Successful fluorescence imaging using DiSulfo-Cy5 alkyne involves a multi-step process. The

general workflow begins with the introduction of an azide-containing metabolic precursor into

the biological system of interest. This is followed by cell fixation and permeabilization to

preserve cellular structure and allow entry of the detection reagents. The core of the method is

the click chemistry reaction, where the DiSulfo-Cy5 alkyne is covalently attached to the azide-

tagged biomolecules. Finally, the sample is imaged using fluorescence microscopy to visualize

the labeled targets.

Sample Preparation Labeling Analysis

1. Metabolic Labeling
(Introduce Azide Precursor) 2. Cell Culture & Harvest 3. Fixation 4. Permeabilization 5. Click Chemistry Reaction

(Add DiSulfo-Cy5 Alkyne) 6. Washing & Mounting 7. Fluorescence Imaging 8. Data Analysis & Quantification
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General workflow for DiSulfo-Cy5 alkyne fluorescence imaging.

Detailed Experimental Protocols
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Protocol 1: Metabolic Labeling of Cells with Azide
Precursors
This protocol describes the metabolic incorporation of an azide-modified precursor into cellular

biomolecules. The choice of precursor depends on the biological process being studied (e.g.,

azido sugars for glycosylation, azido-amino acids for protein synthesis, or EdU's azide analog

for DNA replication).

Materials:

Cells of interest

Complete cell culture medium

Azide-modified metabolic precursor (e.g., N-azidoacetylgalactosamine for O-GlcNAcylation)

Phosphate-Buffered Saline (PBS)

Procedure:

Cell Seeding: Plate cells on sterile glass coverslips in a multi-well plate at a density that will

result in 50-70% confluency at the time of harvesting.

Precursor Incubation: Prepare the azide precursor stock solution as recommended by the

manufacturer. Dilute the precursor in complete culture medium to the desired final

concentration (typically in the low micromolar range).

Metabolic Labeling: Remove the old medium from the cells and replace it with the medium

containing the azide precursor.

Incubation: Incubate the cells for a period appropriate for the specific metabolic process and

cell type (can range from a few hours to 48 hours).[7]

Harvesting: After incubation, gently wash the cells twice with PBS to remove any

unincorporated precursor. Proceed immediately to the fixation protocol.

Protocol 2: Cell Fixation and Permeabilization
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Fixation is crucial for preserving cellular morphology, while permeabilization allows the click

chemistry reagents to access intracellular targets.[8] The choice of method can impact

antigenicity and fluorescence preservation.[9]

Fixation & Permeabilization Options

Method Fixative
Permeabilizati
on Agent

Advantages Disadvantages

Formaldehyde

then Detergent

3-4%

Formaldehyde or

Formalin in PBS

0.1-0.5% Triton

X-100 or

Saponin in PBS

Good

preservation of

morphology.

Compatible with

most

downstream

applications.

Cross-linking can

mask some

epitopes.[8]

Methanol (Fix &

Permeabilize)

Cold (-20°C)

100% Methanol

N/A (Methanol

acts as both)

Quick and

simple. No

additional

permeabilization

needed.

Can alter cell

morphology and

quench

fluorescence of

some proteins

(e.g., GFP).[9]

[10]

Recommended Protocol (Formaldehyde & Triton X-100):

Fixation: After washing with PBS (Protocol 1, Step 5), add 4% formaldehyde in PBS to each

well. Incubate for 15-20 minutes at room temperature.

Washing: Aspirate the formaldehyde solution and wash the cells three times with PBS for 5

minutes each.

Permeabilization: Add 0.25% Triton X-100 in PBS to each well and incubate for 10-15

minutes at room temperature.

Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5

minutes each. The sample is now ready for the click chemistry reaction.
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Is the target intracellular?

Fixation
(e.g., 4% Formaldehyde)

Yes No

Permeabilization
(e.g., 0.25% Triton X-100)

 If intracellular 

No Permeabilization Required

 If surface target 

Proceed to Click Reaction

Click to download full resolution via product page

Decision logic for fixation and permeabilization steps.

Protocol 3: Click Chemistry Staining
This protocol uses a copper-catalyzed reaction to conjugate the DiSulfo-Cy5 alkyne to the

azide-tagged biomolecules in the fixed and permeabilized cells.[11][12] Using a copper-

chelating ligand like THPTA is recommended to improve reaction efficiency and reduce

potential cell damage.[12]

Reagent Stock Solutions

Reagent Stock Concentration Solvent

DiSulfo-Cy5 Alkyne 1-5 mM DMSO or Water

Copper(II) Sulfate (CuSO₄) 20-100 mM Water

THPTA Ligand 100 mM Water

Sodium Ascorbate 300-500 mM Water (Prepare Fresh)
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Click Reaction Cocktail Preparation (per sample, e.g., 200 µL): This cocktail should be

prepared immediately before use.

In a microcentrifuge tube, combine the following in order:

174 µL PBS

2 µL DiSulfo-Cy5 Alkyne stock (Final conc: 10-50 µM)

2 µL CuSO₄ stock (Final conc: 0.2-1 mM)

2 µL THPTA ligand stock (Final conc: 1 mM)

Vortex briefly to mix.

Add 20 µL of fresh Sodium Ascorbate stock to initiate the reaction (Final conc: 30-50 mM).

Vortex immediately and use the cocktail.

Staining Procedure:

Blocking (Optional but Recommended): To reduce background, incubate cells with a blocking

buffer (e.g., 3% BSA in PBS) for 30 minutes at room temperature.

Aspirate: Remove the blocking buffer (or final PBS wash from Protocol 2).

Add Click Cocktail: Add the freshly prepared click reaction cocktail to the cells on the

coverslip, ensuring the cells are fully covered.

Incubate: Incubate for 30-60 minutes at room temperature, protected from light.

Washing: Aspirate the click cocktail and wash the cells three times with PBS containing

0.05% Tween-20, for 5 minutes each.

Counterstaining (Optional): If desired, counterstain nuclei with a dye like DAPI.

Final Washes: Wash three times with PBS.
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Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

Seal the edges and allow to cure.

Cocktail Preparation (Fresh) Staining Procedure

1. Mix PBS, Dye,
CuSO₄, & Ligand

2. Add Sodium Ascorbate
(Initiator) 3. Add Cocktail to Sample 4. Incubate 30-60 min

(Protect from Light) 5. Wash & Mount

Click to download full resolution via product page

Workflow for the CuAAC click chemistry labeling step.

Imaging and Quantitative Analysis
Microscopy Settings:

Excitation: Use a laser line or filter set appropriate for Cy5, typically around 633 nm or 647

nm.[1]

Emission: Use a filter set that captures emission between approximately 660 nm and 710

nm.

Controls: Always image negative controls (e.g., cells not treated with the azide precursor but

subjected to the full staining protocol) using identical settings to determine the level of

background fluorescence.

Quantitative Data Analysis: Quantitative analysis of fluorescence intensity allows for the

comparison of labeled molecules between different experimental conditions.[13][14]

Image Acquisition: Ensure that all images for a comparative experiment are acquired under

identical, non-saturating conditions (laser power, gain, exposure time).

Segmentation: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define Regions

of Interest (ROIs), such as whole cells or specific subcellular compartments (e.g., nuclei,

cytoplasm). A nuclear counterstain like DAPI is often essential for accurate cell

segmentation.
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Intensity Measurement: Measure the mean or integrated fluorescence intensity within the

defined ROIs.

Background Correction: Subtract the mean background intensity from a cell-free region of

the image from your ROI measurements.

Normalization: If necessary, normalize the Cy5 signal to another cellular feature, such as cell

area or the intensity of a loading control stain.

Statistical Analysis: Perform appropriate statistical tests to determine the significance of any

observed differences between experimental groups.

Troubleshooting
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Problem Potential Cause(s) Suggested Solution(s)

No or Weak Signal

- Inefficient metabolic labeling.

- Insufficient permeabilization. -

Degraded sodium ascorbate. -

Incorrect imaging settings.

- Optimize precursor

concentration and incubation

time. - Increase Triton X-100

concentration or incubation

time.[15] - Always use freshly

prepared sodium ascorbate

solution. - Verify

excitation/emission filters are

correct for Cy5.

High Background

- Suboptimal

fixation/permeabilization. -

Insufficient washing. - DiSulfo-

Cy5 alkyne concentration is

too high. - Cellular

autofluorescence.

- Titrate fixative/detergent

concentrations. - Increase the

number and duration of wash

steps.[15] - Perform a titration

to find the optimal dye

concentration. - Image a "no-

dye" control to assess

autofluorescence; use far-red

excitation to minimize it.[16]

Patchy or Punctate Staining

- Aggregation of the dye. -

Incomplete permeabilization. -

Cell stress or death.

- Ensure DiSulfo-Cy5 alkyne is

fully dissolved before adding to

the click cocktail. - Ensure

uniform application of

permeabilization buffer. -

Check cell viability before

fixation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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